molecular formula C17H23F3N4O2 B13409946 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 909666-66-6

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B13409946
CAS No.: 909666-66-6
M. Wt: 372.4 g/mol
InChI Key: CBNDSTSNHNWNQC-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable building block in drug design.

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the trifluoromethyl pyridine derivative. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The morpholine and piperazine rings contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Properties

CAS No.

909666-66-6

Molecular Formula

C17H23F3N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C17H23F3N4O2/c18-17(19,20)15-2-1-14(11-21-15)12-22-3-5-23(6-4-22)13-16(25)24-7-9-26-10-8-24/h1-2,11H,3-10,12-13H2

InChI Key

CBNDSTSNHNWNQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3

Origin of Product

United States

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